molecular formula C13H18N4O5 B12406721 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine

Cat. No.: B12406721
M. Wt: 310.31 g/mol
InChI Key: HBAKHTMGTWMKKL-QNMUQRQXSA-N
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Description

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine typically involves the modification of purine nucleosides. The process includes the ethoxylation of the purine ring and the attachment of the 2-C-methyl-ribofuranosyl moiety. Specific reaction conditions, such as the use of solvents like DMSO and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include stringent control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific enzymes involved in DNA replication, leading to the disruption of cell division and the eventual death of cancer cells. Key molecular targets include DNA polymerase and other enzymes critical for nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is unique due to its specific ethoxy and 2-C-methyl modifications, which enhance its stability and antitumor activity. These structural features differentiate it from other purine nucleoside analogs and contribute to its effectiveness in targeting lymphoid malignancies .

Properties

Molecular Formula

C13H18N4O5

Molecular Weight

310.31 g/mol

IUPAC Name

(2R,4S,5R)-2-(6-ethoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H18N4O5/c1-3-21-11-8-10(14-5-15-11)17(6-16-8)12-13(2,20)9(19)7(4-18)22-12/h5-7,9,12,18-20H,3-4H2,1-2H3/t7-,9+,12-,13?/m1/s1

InChI Key

HBAKHTMGTWMKKL-QNMUQRQXSA-N

Isomeric SMILES

CCOC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)(C)O

Canonical SMILES

CCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)O

Origin of Product

United States

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